The development of XIAP degrader-1 stems from research focused on small-molecule inhibitors that can selectively target and degrade XIAP rather than merely inhibiting its function. This compound belongs to a class of drugs known as IAP (inhibitor of apoptosis protein) antagonists, specifically designed to promote apoptosis in cancer cells by eliminating XIAP's protective effects.
The synthesis of XIAP degrader-1 typically involves several steps, including:
The molecular structure of XIAP degrader-1 is designed to interact specifically with the BIR3 domain of XIAP, facilitating its ubiquitination and subsequent degradation via the ubiquitin-proteasome pathway. Key structural features include:
Data regarding its molecular weight, solubility, and stability under physiological conditions are critical for assessing its potential as a therapeutic agent.
The primary chemical reaction involving XIAP degrader-1 is its interaction with XIAP, leading to:
This mechanism not only reduces the levels of XIAP but also enhances apoptotic signaling pathways in cancer cells.
The mechanism of action for XIAP degrader-1 involves several key steps:
Data supporting this mechanism includes cell viability assays demonstrating increased apoptosis in cancer cell lines treated with XIAP degrader-1 compared to controls.
XIAP degrader-1 exhibits several notable physical and chemical properties:
These properties are essential for formulating effective dosage forms for clinical use.
XIAP degrader-1 has significant applications in cancer research and therapy:
XIAP degrader-1 (CAS 2803617-91-4) is a synthetic small molecule with the molecular formula C₃₄H₄₅N₅O₄ and a molecular weight of 587.75 g/mol. It features a chiral primary amine tethered to a complex hydrophobic scaffold, as confirmed by its stereospecific Smiles notation: CNC@HC. The compound’s structure includes a polycyclic aromatic system and an extended alkyl chain, which are critical for membrane permeability and target engagement. It exists as an off-white to light yellow solid with high solubility in dimethyl sulfoxide (170.14 mM) but limited stability in aqueous buffers [1].
Table 1: Chemical and Physical Properties of XIAP Degrader-1
Property | Specification |
---|---|
Molecular Formula | C₃₄H₄₅N₅O₄ |
Molecular Weight | 587.75 g/mol |
CAS Number | 2803617-91-4 |
Appearance | Off-white to light yellow solid |
Solubility in DMSO | 100 mg/mL (170.14 mM) |
Storage Conditions | -80°C (6 months); -20°C (1 month) |
XIAP degrader-1 specifically induces proteasomal degradation of X-linked inhibitor of apoptosis protein (XIAP) by exploiting the ubiquitin-proteasome system. The molecule functions as a bifunctional agent: Its primary amine moiety binds the BIR2 domain of XIAP, while its hydrophobic region recruits the E3 ubiquitin ligase machinery. This dual binding facilitates the formation of a ternary complex (XIAP degrader-1‒XIAP‒E3 ligase), enabling the transfer of ubiquitin molecules to lysine residues on XIAP. Polyubiquitinated XIAP is subsequently recognized and degraded by the 26S proteasome [1] [6].
Key mechanistic steps include:
Table 2: Key Components of the Ubiquitin-Proteasome Pathway in XIAP Degradation
Component | Role in XIAP Degradation |
---|---|
E1 Ubiquitin-Activating Enzyme | Activates ubiquitin in an ATP-dependent manner |
E2 Ubiquitin-Conjugating Enzyme | Transfers ubiquitin to E3 ligase-substrate complex |
E3 Ubiquitin Ligase (e.g., Siah-1) | Recognizes XIAP degrader-1‒XIAP complex and catalyzes ubiquitination |
26S Proteasome | Degrades polyubiquitinated XIAP |
The primary amine in XIAP degrader-1 is indispensable for BIR2 domain engagement. Methylation of this amine abolishes XIAP binding, confirming its role as a pharmacophore. Modifications to the alkyl linker (e.g., shortening or branching) reduce degradation efficacy by impairing E3 ligase recruitment. Conversely, the aromatic regions tolerate limited substitutions without loss of activity, suggesting flexibility in scaffold optimization [1] [6].
XIAP degradation via this compound mirrors endogenous regulatory pathways. For example, the mitochondrial protein ARTS (Apoptosis-Related protein in the TGF-β Signaling pathway) naturally promotes XIAP ubiquitination by bridging it to the E3 ligase Siah-1. Similarly, the compound’s mechanism recapitulates the action of "Specific and Non-genetic IAP-dependent Protein Erasers" (SNIPERs), which use IAP antagonists to induce cIAP1/XIAP autoubiquitination [3] [6] [8].
XIAP degrader-1 differs fundamentally from other targeted degradation platforms:
Table 3: Comparison of XIAP-Targeted Degradation Technologies
Technology | Mechanism | Key Advantage |
---|---|---|
XIAP Degrader-1 | Bifunctional small molecule inducing ternary complex | Unified structure; no peptide backbone |
SNIPERs | Chimeric molecule with IAP antagonist + target ligand | Degrades both IAPs and target proteins |
Endogenous ARTS/Siah-1 | Natural E3 ligase recruitment | Physiologically relevant but inefficient |
Autophagy Inducers (e.g., Timosaponin AIII) | Lysosomal degradation via ubiquitin-dependent autophagy | Non-proteasomal pathway |
XIAP degrader-1 is exclusively used for in vitro research to:
Its controlled substance status restricts commercial availability to research entities [1].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3